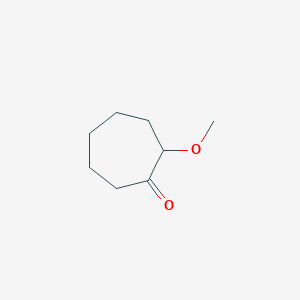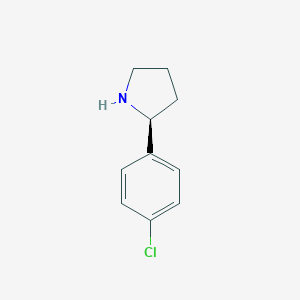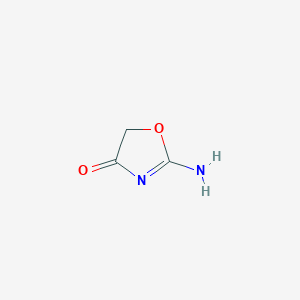
2-氨基恶唑-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1,3-oxazol-4-one is a heterocyclic organic compound that features an oxazole ring with an amino group at the second position
科学研究应用
2-Amino-1,3-oxazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 2-Aminooxazol-4(5H)-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
2-Aminooxazol-4(5H)-one interacts with its target enzyme through protein-ligand interactions . The compound binds to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase by 2-Aminooxazol-4(5H)-one affects the peptidoglycan biosynthesis pathway . This disruption can lead to the weakening of bacterial cell walls, potentially leading to cell lysis and death .
Result of Action
The action of 2-Aminooxazol-4(5H)-one leads to significant antibacterial and antifungal potential . The compound has shown inhibitory effects against various bacterial strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It also exhibits antifungal activity against Candida glabrata and Candida albicans .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of α-amino acids with carbonyl compounds, which leads to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-1,3-oxazol-4-one may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反应分析
Types of Reactions: 2-Amino-1,3-oxazol-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
相似化合物的比较
2-Amino-1,3-oxazol-4-one can be compared with other similar compounds, such as:
2-Aminothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Aminopyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Aminobenzimidazole: Used in the development of antifungal and anticancer agents.
Uniqueness: What sets 2-Amino-1,3-oxazol-4-one apart is its unique oxazole ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
属性
IUPAC Name |
2-amino-1,3-oxazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPQEKUVSNRCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331341 |
Source


|
| Record name | 2-Aminooxazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17816-85-2 |
Source


|
| Record name | 2-Aminooxazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
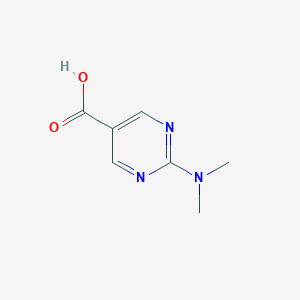
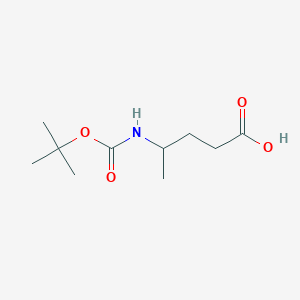
![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)

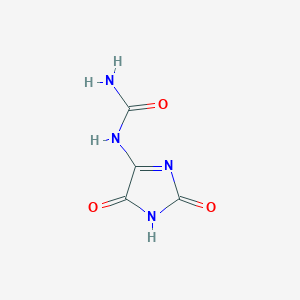
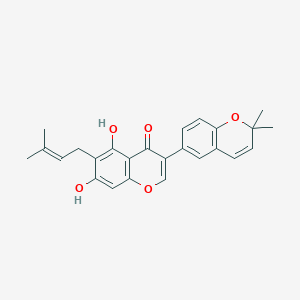
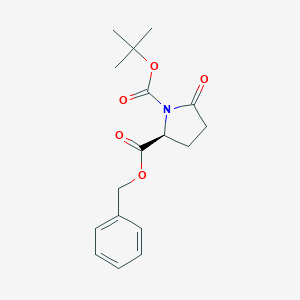
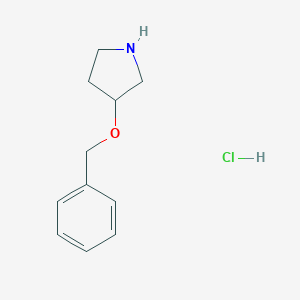
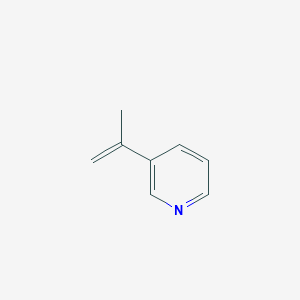
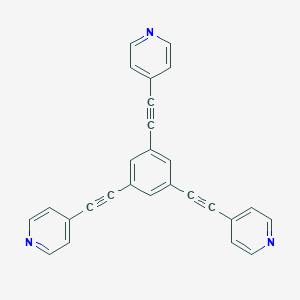
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)
